molecular formula C24H17BrO6 B384235 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 618389-18-7

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B384235
CAS No.: 618389-18-7
M. Wt: 481.3g/mol
InChI Key: DWFJFOGJZGUNNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Detailed structural analysis would require techniques like NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and dimethoxybenzoate groups. The bromine atom on the phenyl ring is a good leaving group, making it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the ester group would likely make it relatively polar. Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally .

Scientific Research Applications

  • Electrochemically Induced Multicomponent Transformation : A study explored the electrochemically induced transformation of related compounds, suggesting the possibility of using such methods for synthesizing compounds like 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate. This approach could be significant for biomedical applications, particularly in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Crystal Structure Analysis : The crystal structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was analyzed. Understanding the crystal structure is essential for developing applications in materials science and pharmaceuticals (Kumar et al., 2016).

  • Microwave-Assisted Cyclization for Synthesis : Microwave irradiation in the presence of K2CO3 was used for cyclizing aryl 2-bromobenzoates, a process relevant to the synthesis of compounds like this compound. This method can enhance the efficiency of synthesizing such compounds (Dao, Ho, Lim, & Cho, 2018).

  • Phenolic Compounds Isolation and Anti-Inflammatory Activity : A study on Caesalpinia sappan isolated various phenolic compounds, including 3,7-dihydroxy-4H-chromen-4-one, and evaluated their anti-inflammatory activity. This suggests potential biomedical applications for similar compounds (Min & Cuong, 2013).

  • Synthesis and Structure of Pyrazole Ligands : Research on the synthesis of pyrazole ligands from 4-oxo-4H-chromones highlights the potential of this compound in forming complex compounds with applications in chemistry and pharmacology (Budzisz, Małecka, & Nawrot, 2004).

  • Cytotoxic Flavonol Glycosides Study : A study on flavonol glycosides from Triplaris cumingiana evaluated their cytotoxic activities against human cancer cell lines. This indicates the potential of similar compounds for cancer research (Hussein et al., 2005).

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)24(27)31-17-8-9-18-21(12-17)30-13-19(23(18)26)14-3-6-16(25)7-4-14/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFJFOGJZGUNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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